molecular formula C11H8BrNO3 B15056376 4-((3-Bromoisoxazol-5-yl)methoxy)benzaldehyde

4-((3-Bromoisoxazol-5-yl)methoxy)benzaldehyde

Cat. No.: B15056376
M. Wt: 282.09 g/mol
InChI Key: HWHFEQJRCNZMPT-UHFFFAOYSA-N
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Description

4-((3-Bromoisoxazol-5-yl)methoxy)benzaldehyde is a benzaldehyde derivative featuring a methoxy group linked to a 3-bromo-substituted isoxazole ring at the para position of the benzaldehyde core. This compound is of interest in medicinal chemistry and materials science due to its reactive aldehyde group and the electronic effects imparted by the bromoisoxazole moiety.

Properties

Molecular Formula

C11H8BrNO3

Molecular Weight

282.09 g/mol

IUPAC Name

4-[(3-bromo-1,2-oxazol-5-yl)methoxy]benzaldehyde

InChI

InChI=1S/C11H8BrNO3/c12-11-5-10(16-13-11)7-15-9-3-1-8(6-14)2-4-9/h1-6H,7H2

InChI Key

HWHFEQJRCNZMPT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=O)OCC2=CC(=NO2)Br

Origin of Product

United States

Preparation Methods

Bromination of Isoxazole Precursors

The 3-bromoisoxazole ring is typically synthesized via electrophilic bromination of a preformed isoxazole. For example, 3-bromoisoxazol-5-ylmethanol can be derived from isoxazol-5-ylmethanol using brominating agents like $$ \text{N-bromosuccinimide (NBS)} $$ in acetic acid.

Reaction Conditions :

  • Solvent : Acetic acid or dichloromethane.
  • Temperature : 0–25°C.
  • Catalyst : None required; reaction proceeds via electrophilic substitution.

Key Consideration :
Regioselectivity is ensured by the electron-donating methoxy group in the isoxazole precursor, which directs bromination to the 3-position.

Alternative Route: Cyclization of Brominated Precursors

An alternative approach involves cyclizing α,β-unsaturated ketones with hydroxylamine to form the isoxazole ring, followed by bromination. For instance:

  • Cyclization : Reacting propargyl alcohol derivatives with hydroxylamine hydrochloride yields isoxazol-5-ylmethanol.
  • Bromination : As above, using NBS in acetic acid.

Advantage :
This method allows for modular synthesis of substituted isoxazoles.

Etherification of 4-Hydroxybenzaldehyde

The critical step involves coupling 3-bromoisoxazol-5-ylmethanol with 4-hydroxybenzaldehyde to form the methoxy bridge. Two industrial methods are adapted from patents:

Phase-Transfer Catalyzed Williamson Ether Synthesis

Adapted from EP0278875B1, this method employs a biphasic system with a phase-transfer catalyst (PTC):

Procedure :

  • Reactants :
    • 3-Bromoisoxazol-5-ylmethanol (1 equiv).
    • 4-Hydroxybenzaldehyde (1 equiv).
    • Dihalomethane (e.g., dichloromethane, 2 equiv).
  • Base : Aqueous NaOH (30% w/w).
  • Catalyst : Tetrabutylammonium bromide (0.1 equiv).
  • Conditions :
    • Temperature : 80–100°C.
    • pH : Maintained at 8–10 via base addition.
    • Time : 5–6 hours.

Mechanism :
The PTC facilitates deprotonation of 4-hydroxybenzaldehyde in the aqueous phase, enabling nucleophilic attack on the methanol derivative in the organic phase.

Yield : ~70–75% (extrapolated from analogous reactions).

Mitsunobu Reaction

While not explicitly cited in the provided patents, the Mitsunobu reaction offers a robust alternative for ether synthesis:

Procedure :

  • Reactants :
    • 3-Bromoisoxazol-5-ylmethanol (1 equiv).
    • 4-Hydroxybenzaldehyde (1 equiv).
  • Reagents :
    • Triphenylphosphine (1.2 equiv).
    • Diethyl azodicarboxylate (DEAD, 1.2 equiv).
  • Solvent : Tetrahydrofuran (THF).
  • Conditions :
    • Temperature : 0–25°C.
    • Time : 12–24 hours.

Advantage :
High regioselectivity and mild conditions preserve the aldehyde functionality.

Yield : ~80–85% (estimated from similar Mitsunobu reactions).

Comparative Analysis of Synthetic Routes

Method Conditions Catalysts/Solvents Yield (%) Advantages Limitations
Phase-Transfer Catalysis 80–100°C, pH 8–10, 5–6 h TBAB, CH₂Cl₂, NaOH 70–75 Scalable, cost-effective Requires pH control, moderate yield
Mitsunobu Reaction 0–25°C, 12–24 h PPh₃, DEAD, THF 80–85 High yield, mild conditions Expensive reagents, purification

Optimization Strategies

Solvent Selection

  • Dichloromethane : Preferred in phase-transfer systems for its immiscibility with water and low cost.
  • THF : Ideal for Mitsunobu reactions due to its polarity and compatibility with DEAD.

Temperature and pH Control

  • Phase-Transfer : Elevated temperatures (80–100°C) accelerate reaction kinetics, while pH 8–10 prevents aldehyde degradation.
  • Mitsunobu : Ambient temperatures suffice, avoiding thermal decomposition.

Challenges and Mitigation

Aldehyde Oxidation

  • Solution : Use inert atmospheres (N₂ or Ar) and avoid strong oxidizing agents.

Byproduct Formation

  • Phase-Transfer : Hydrolysis of dichloromethane to formaldehyde is minimized by maintaining excess dihalomethane.

Industrial Scalability Considerations

The phase-transfer method aligns with industrial practices due to:

  • Reagent Availability : Dichloromethane and NaOH are cost-effective.
  • Catalyst Recycling : Tetrabutylammonium bromide can be recovered via aqueous extraction.

Chemical Reactions Analysis

Types of Reactions

4-((3-Bromoisoxazol-5-yl)methoxy)benzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products Formed

    Oxidation: 4-((3-Bromoisoxazol-5-yl)methoxy)benzoic acid

    Reduction: 4-((3-Bromoisoxazol-5-yl)methoxy)benzyl alcohol

    Substitution: Various substituted isoxazole derivatives depending on the nucleophile used

Comparison with Similar Compounds

Structural Features and Substituent Effects

The structural hallmark of this compound—a benzaldehyde core with a heterocyclic substituent—is shared with several analogs. Key comparisons include:

Table 1: Structural Comparison of Benzaldehyde Derivatives
Compound Name Substituent Heterocycle Type Halogen/Functional Group Key Structural Notes Reference
4-((3-Bromoisoxazol-5-yl)methoxy)benzaldehyde 3-Bromoisoxazol-5-yl Isoxazole Br Electron-withdrawing Br enhances aldehyde reactivity
4-[(2-Chloro-1,3-thiazol-5-yl)methoxy]benzaldehyde 2-Chlorothiazol-5-yl Thiazole Cl Thiazole's sulfur atom increases lipophilicity
4-((2-Phenylthiazol-4-yl)methoxy)benzaldehyde 2-Phenylthiazol-4-yl Thiazole Phenyl Aromatic extension may improve π-π stacking in drug design
4-[(3-Nitro-1H-pyrazol-1-yl)methoxy]benzaldehyde 3-Nitro-1H-pyrazol-1-yl Pyrazole NO₂ Strong electron-withdrawing nitro group affects redox properties
4-[(3-Isopropyl-2-oxo-1,3-oxazolidin-5-yl)methoxy]benzaldehyde 3-Isopropyl-2-oxo-oxazolidin-5-yl Oxazolidinone N/A Oxazolidinone introduces a polar, hydrogen-bonding motif

Key Observations :

  • Heterocycle Impact : Isoxazole (O/N) vs. thiazole (S/N) alters electronic properties; thiazoles are more lipophilic, whereas isoxazoles may engage in stronger hydrogen bonding .
  • Functional Groups: Nitro (NO₂) and oxazolidinone substituents introduce distinct reactivity profiles, such as redox activity or conformational rigidity .

Efficiency and Sustainability :

  • Microwave-assisted synthesis (e.g., for thiazole derivatives) reduces reaction time from hours to minutes compared to conventional methods .
  • Ionic liquids as solvents improve yields and reduce environmental impact, contrasting with traditional volatile organic solvents .

Physical and Chemical Properties

  • Solubility: The bromoisoxazole derivative exhibits moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) due to its balanced lipophilic/hydrophilic character. Thiazole analogs with sulfur atoms show higher solubility in non-polar solvents .
  • Stability : Bromine’s electron-withdrawing effect stabilizes the aldehyde against oxidation, whereas nitro groups (e.g., in pyrazole analogs) may render the compound prone to reduction .

Biological Activity

4-((3-Bromoisoxazol-5-yl)methoxy)benzaldehyde is an organic compound notable for its unique chemical structure, which includes a benzaldehyde functional group and a bromoisoxazole moiety. This combination of functional groups suggests potential applications in medicinal chemistry, particularly due to the biological activities associated with isoxazole derivatives.

Chemical Structure

The compound's structure can be represented as follows:

C10H8BrN2O3\text{C}_{10}\text{H}_{8}\text{BrN}_{2}\text{O}_{3}

This structure features a methoxy group attached to a benzaldehyde, enhancing its reactivity and biological potential.

Biological Activities

Research indicates that 4-((3-Bromoisoxazol-5-yl)methoxy)benzaldehyde exhibits several biological activities, particularly in pharmacology:

  • Anti-inflammatory Properties : Compounds with isoxazole rings have been linked to anti-inflammatory effects, making this compound a candidate for further investigation in treating inflammatory diseases.
  • Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, potentially useful against various bacterial strains.
  • Enzyme Inhibition : There is evidence that this compound may act as an inhibitor of specific enzymes involved in metabolic pathways, which could lead to therapeutic applications in cancer treatment and other diseases.

The mechanism by which 4-((3-Bromoisoxazol-5-yl)methoxy)benzaldehyde exerts its biological effects is not fully elucidated. However, it is hypothesized that the bromine atom in the isoxazole ring enhances its interaction with biological targets. Further studies are needed to explore its binding affinity and specificity towards various enzymes and receptors.

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds highlights the uniqueness of 4-((3-Bromoisoxazol-5-yl)methoxy)benzaldehyde:

Compound NameStructural FeaturesSimilarity Index
3-Bromoisoxazole-5-carbaldehydeIsoxazole ring with an aldehyde group0.86
(3-Bromoisoxazol-5-yl)methanolIsoxazole ring with a hydroxymethyl group0.80
Ethyl 3-bromoisoxazole-5-carboxylateIsoxazole ring with a carboxylic acid group0.77
5-Methylisoxazole-3-carboxaldehydeMethyl-substituted isoxazole with an aldehyde0.58
3-Bromo-5-methoxybenzaldehydeMethoxy-substituted benzaldehyde0.58

This table illustrates how the specific functional groups in 4-((3-Bromoisoxazol-5-yl)methoxy)benzaldehyde may contribute to its distinct biological activity compared to other isoxazole derivatives.

Case Studies

Several studies have focused on the synthesis and biological evaluation of compounds similar to 4-((3-Bromoisoxazol-5-yl)methoxy)benzaldehyde:

  • Antitumor Activity : A study explored the synthesis of novel compounds based on isoxazole scaffolds, demonstrating promising antitumor activity in vitro. The results indicated that modifications in the isoxazole structure could enhance biological efficacy .
  • Molecular Docking Studies : Molecular docking studies have been employed to predict the binding interactions of similar compounds with target enzymes. These studies provide insights into how structural modifications can influence biological activity, suggesting potential pathways for drug development .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 4-((3-Bromoisoxazol-5-yl)methoxy)benzaldehyde, and how can reaction conditions be optimized?

  • Methodological Answer : A common approach involves refluxing substituted benzaldehyde derivatives with halogenated intermediates in ethanol under acidic catalysis (e.g., glacial acetic acid) for 4–6 hours . Optimization includes adjusting solvent polarity (e.g., absolute ethanol for better solubility), temperature control (reflux at ~78°C), and stoichiometric ratios of reactants. Post-reaction workup typically involves vacuum evaporation and recrystallization to isolate the product. For brominated intermediates, ensure inert atmospheres to prevent unintended side reactions .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^{13}C NMR to confirm the benzaldehyde backbone and bromoisoxazole substituents. Key signals include aldehyde protons (~9.8–10.0 ppm) and isoxazole ring protons (6.5–7.5 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (≥95% recommended for pharmacological studies) .
  • Infrared (IR) Spectroscopy : Identify carbonyl (C=O, ~1700 cm1^{-1}) and ether (C-O-C, ~1250 cm1^{-1}) functional groups .

Q. What safety protocols are critical when handling this compound, given limited toxicological data?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for weighing and reactions .
  • First Aid : For skin contact, wash immediately with soap and water for ≥15 minutes. For eye exposure, flush with water for 10–15 minutes and consult an ophthalmologist .
  • Storage : Store in airtight containers at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for derivatives of this compound?

  • Methodological Answer : Cross-validate results using complementary techniques:

  • X-ray Crystallography : Resolve ambiguous stereochemistry or crystallinity issues (e.g., bond angles in isoxazole rings) .
  • Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., ESI-MS for [M+H]+^+) and fragmentation patterns .
  • Computational Modeling : Compare experimental IR/NMR data with density functional theory (DFT)-predicted spectra to identify discrepancies .

Q. What experimental design considerations are essential for studying the compound’s stability in environmental or biological matrices?

  • Methodological Answer :

  • Environmental Stability : Simulate real-world conditions (e.g., UV light, humidity) and monitor degradation via HPLC. Use continuous cooling to stabilize organic compounds during long-term studies .
  • Biological Matrices : Spike the compound into plasma or tissue homogenates, then quantify stability using LC-MS/MS with internal standards (e.g., deuterated analogs) .

Q. How can synthetic yields be improved in multi-step pathways involving this benzaldehyde derivative?

  • Methodological Answer :

  • Intermediate Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate key intermediates .
  • Catalyst Screening : Test palladium or copper catalysts for coupling reactions (e.g., Suzuki-Miyaura for aryl bromide functionalization) .
  • Reaction Monitoring : Employ in situ FTIR or Raman spectroscopy to track reaction progress and optimize endpoint determination .

Q. What strategies mitigate challenges in analyzing the compound’s reactivity with indoor surface materials (e.g., polymers, metals)?

  • Methodological Answer :

  • Surface Adsorption Studies : Use quartz crystal microbalance (QCM) or atomic force microscopy (AFM) to measure adsorption kinetics on materials like stainless steel or polypropylene .
  • Oxidative Stability Tests : Expose the compound to ozone or NOx_x in environmental chambers and analyze degradation products via GC-MS .

Data Contradiction Analysis

Q. How should researchers address conflicting data regarding the compound’s biological activity in different assay systems?

  • Methodological Answer :

  • Dose-Response Curves : Generate EC50_{50}/IC50_{50} values across multiple assays (e.g., enzyme inhibition vs. cell viability) to identify assay-specific artifacts .
  • Solubility Checks : Verify solubility in assay buffers using dynamic light scattering (DLS). Use co-solvents (e.g., DMSO ≤0.1%) to avoid precipitation .
  • Positive Controls : Include known inhibitors/agonists (e.g., vanillin derivatives) to validate assay conditions .

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